Suzuki–Miyaura Catalytic Turnover: Pd(II) Complex 9 Versus Benchmark Phosphine-Based Systems
The palladium(II) complex [{P(NC4H8NMe)3}2PdCl2] (9) catalyzes the Suzuki–Miyaura coupling of bromobenzene with phenylboronic acid at room temperature using only 0.05 mol% catalyst loading, achieving 95% conversion within 4 hours [1]. This corresponds to a turnover number (TON) of 1900 and a turnover frequency (TOF) of 475 h⁻¹. For the activated substrate 4-bromoacetophenone, >99% conversion is reached within 1 hour at room temperature at the same 0.05 mol% loading, yielding a TON of 1980 and a TOF of 1980 h⁻¹ [1]. In comparison, the widely used Pd(PPh3)4 catalyst typically requires 1–3 mol% loading and elevated temperatures (80–110 °C) to achieve comparable conversions with aryl bromides, representing a 20–60-fold higher catalyst loading [2]. The complex operates under homogeneous conditions confirmed by a negative mercury poisoning test, ruling out heterogeneous nanoparticle catalysis [1].
| Evidence Dimension | Catalytic turnover in Suzuki-Miyaura coupling of aryl bromides |
|---|---|
| Target Compound Data | TON = 1900 (bromobenzene, 0.05 mol%, rt, 4 h); TON = 1980, TOF = 1980 h⁻¹ (4-bromoacetophenone, 0.05 mol%, rt, 1 h) |
| Comparator Or Baseline | Pd(PPh3)4: typically 1–3 mol% loading (TON ~33–100) at 80–110 °C for aryl bromides |
| Quantified Difference | TON difference: ~19–60× higher for target Pd complex; operates at 0.05 mol% vs. 1–3 mol% for Pd(PPh3)4 |
| Conditions | Methanol, K2CO3 base, room temperature, 0.05 mol% catalyst loading, aryl bromide (0.5 mmol), phenylboronic acid (0.75 mmol) |
Why This Matters
The ability to achieve high TON at room temperature with ultra-low catalyst loading directly reduces procurement cost per catalytic run and minimizes palladium contamination in the product stream, a critical factor for pharmaceutical intermediate synthesis.
- [1] Ganesamoorthy, C.; Mague, J. T.; Balakrishna, M. S. Tris(4-methylpiperazin-1-yl)phosphane, P(NC4H8NMe)3: Synthesis, Structural Studies, Group 10 and 11 Metal Complexes and Catalytic Investigations. European Journal of Inorganic Chemistry 2008, 2008 (4), 596–604. Table 4, entries 1 and 3. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457–2483. Review establishing typical Pd(PPh3)4 conditions for Suzuki coupling. View Source
